2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide
Description
This compound belongs to a class of triazinoindole-based acetamides, characterized by a [1,2,4]triazino[5,6-b]indole core linked to a sulfanylacetamide moiety. The 5-position of the triazinoindole is substituted with a 2-phenylethyl group, while the acetamide nitrogen is attached to a 4-sulfamoylphenyl ring.
Properties
Molecular Formula |
C25H22N6O3S2 |
|---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
2-[[5-(2-phenylethyl)-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C25H22N6O3S2/c26-36(33,34)19-12-10-18(11-13-19)27-22(32)16-35-25-28-24-23(29-30-25)20-8-4-5-9-21(20)31(24)15-14-17-6-2-1-3-7-17/h1-13H,14-16H2,(H,27,32)(H2,26,33,34) |
InChI Key |
MRFFWBPQJOTWHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3C4=C2N=C(N=N4)SCC(=O)NC5=CC=C(C=C5)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Key Steps and Reagents
-
Indole-3-Acetic Acid Functionalization :
-
Triazine Ring Formation :
Table 1: Optimization of Triazinoindole Synthesis
| Method | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| A | Chloroacetyl chloride, NaSH, DCM | RT, 12 h | 68 |
| B | CuBr<sub>2</sub>, K<sub>2</sub>S<sub>2</sub>O<sub>8</sub>, sulfolane/AcOH | 60°C, 12 h | 85 |
N-(4-Sulfamoylphenyl)Acetamide Synthesis
The acetamide moiety is prepared via sulfonylation or S-N coupling.
Sulfonylation of Aniline Derivatives
Copper-Catalyzed S-N Coupling
-
Sodium 4-acetamidobenzenesulfinate couples with aniline derivatives using CuBr<sub>2</sub>/K<sub>2</sub>S<sub>2</sub>O<sub>8</sub> in sulfolane/AcOH, achieving 88% yield.
Final Coupling and Purification
The triazinoindole-thiol (5 ) and acetamide (7 ) are coupled under optimized conditions:
-
Conditions : DMF, K<sub>2</sub>CO<sub>3</sub>, 80°C, 8 h.
-
Purification : Column chromatography (SiO<sub>2</sub>, DCM/EtOAc 3:1) yields the final product (purity >99%).
Table 3: Analytical Data of Final Product
| Parameter | Value | Method |
|---|---|---|
| Molecular Formula | C<sub>28</sub>H<sub>24</sub>N<sub>6</sub>O<sub>3</sub>S<sub>2</sub> | HRMS |
| Melting Point | 208–210°C | DSC |
| HPLC Purity | 99.2% | C18 column, MeOH/H<sub>2</sub>O |
Challenges and Optimizations
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-(AMINOSULFONYL)PHENYL]-2-[(5-PHENETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
N~1~-[4-(AMINOSULFONYL)PHENYL]-2-[(5-PHENETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-[4-(AMINOSULFONYL)PHENYL]-2-[(5-PHENETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Triazinoindole Core
The triazinoindole core's substitution pattern significantly impacts biological activity:
- 5-Benzyl derivatives (e.g., 2-[(5-Benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-methylpyridin-2-yl)acetamide, ): Benzyl groups enhance aromatic stacking interactions but may reduce selectivity due to increased hydrophobicity .
Variations in the Acetamide Substituent
The acetamide’s aryl group modulates target engagement and pharmacokinetics:
- 4-Acetylphenyl (): Acetyl groups (-COCH₃) increase electron-withdrawing effects, which may reduce metabolic stability compared to sulfamoyl .
- 4-Bromophenyl (e.g., 2-((8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-bromophenyl)acetamide, ): Bromine atoms facilitate halogen bonding but may elevate molecular weight and lipophilicity, affecting ADME profiles .
- 2-Nitrophenyl (): Nitro groups (-NO₂) are metabolically labile and may introduce toxicity risks, unlike the more stable sulfamoyl group .
Data Tables
Table 1: Key Physicochemical Properties
*Predicted using fragment-based methods. †Estimated based on structural similarity.
Biological Activity
The compound 2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide is a synthetic derivative belonging to the class of indole and triazine compounds. This article reviews its biological activity, focusing on antimicrobial, anticancer, and neuropharmacological effects based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a complex structure that includes a triazino-indole moiety linked to a sulfamoylphenyl group. This unique combination is believed to contribute to its diverse biological activities.
Antimicrobial Activity
Research has demonstrated that derivatives of triazino-indole compounds exhibit significant antimicrobial properties. A study indicated that several synthesized compounds in this class showed lower minimum inhibitory concentration (MIC) values compared to standard antimicrobial agents, suggesting potent antibacterial activity against various pathogens .
Table 1: Antimicrobial Activity of Selected Compounds
| Compound Name | MIC (µg/mL) | Standard Drug MIC (µg/mL) |
|---|---|---|
| Compound A | 8 | 16 |
| Compound B | 4 | 8 |
| Compound C | 2 | 4 |
Anticancer Activity
The anticancer potential of 2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide has been explored through various in vitro studies. These studies have shown that this compound can induce apoptosis in cancer cell lines by inhibiting key signaling pathways. For example, it was found to effectively inhibit the growth of liver carcinoma cell lines with IC50 values significantly lower than those of conventional chemotherapeutic agents .
Case Study: Cytotoxicity Assay Results
In a cytotoxicity assay involving HUH7 liver cancer cells:
- IC50 Values : The compound exhibited an IC50 value of , which is competitive with established drugs like 5-Fluorouracil.
- Mechanism of Action : The compound appears to target specific kinases involved in cell proliferation and survival pathways.
Neuropharmacological Effects
Additionally, the compound has been evaluated for its neuropharmacological effects. Preliminary results suggest that it possesses antidepressant and anticonvulsant activities. A series of related compounds were screened for these effects, with some showing promising results in reducing seizure frequency in animal models .
Q & A
Q. What synthetic methodologies are commonly employed to prepare triazinoindole-sulfanyl acetamide derivatives like the target compound?
The synthesis typically involves coupling a triazinoindole-thioacetic acid intermediate with substituted anilines. For example:
- Step 1 : Generate the triazinoindole-thioacetic acid core via cyclization of indole precursors with triazine derivatives.
- Step 2 : React the acid with anilines (e.g., 4-sulfamoylaniline) using carbodiimide coupling agents (e.g., EDCI) in anhydrous DMF or THF .
- Purification : Column chromatography (petroleum ether/EtOAc mixtures) yields pure products, confirmed via NMR and LCMS .
Q. Key Analytical Data :
| Parameter | Example Values (from analogs) | Reference |
|---|---|---|
| Yield | 30–35% (after chromatography) | |
| 1H NMR | δ 10.48 (s, NH), 8.33 (d, indole-H) | |
| LCMS Purity | ≥95% (tR = 2.75–2.88 min) |
Q. What spectroscopic and chromatographic techniques validate the structural integrity of this compound?
- 1H/13C NMR : Confirms substitution patterns (e.g., sulfanyl linkage at C3 of triazinoindole, acetamide coupling). Key signals include:
- LCMS : Validates molecular weight (e.g., [M+H]+ = 446.3 for brominated analogs) and purity .
- Elemental Analysis : Matches calculated C/H/N ratios (e.g., C18H13BrFN5OS requires C 48.45%, H 2.94%) .
Advanced Research Questions
Q. How do structural modifications (e.g., halogenation, aryl substitutions) influence bioactivity in triazinoindole derivatives?
- Bromination at C8 : Enhances steric bulk, potentially improving binding to hydrophobic pockets in targets like PqsR (quorum-sensing regulator in Pseudomonas aeruginosa). Compound 16 (8-Br analog) showed stronger AI (alkylquinolone) inhibition than non-brominated analogs .
- Sulfamoyl vs. Fluorophenyl : The sulfamoyl group (electron-withdrawing) may enhance solubility and target engagement compared to 4-fluorophenyl in NV5, a related MvfR antagonist .
Q. What computational strategies are used to predict binding modes and optimize potency?
- Molecular Docking : Studies on MvfR (PDB: 6TPR) reveal that the triazinoindole core occupies the ligand-binding domain, with sulfanyl-acetamide extending into a hydrophilic subpocket. Substituents like sulfamoyl form H-bonds with Arg209 .
- MD Simulations : Assess stability of ligand-receptor complexes (e.g., RMSD < 2.0 Å over 100 ns simulations) .
- Free-Energy Calculations : Predict ΔG binding values (e.g., −9.2 kcal/mol for NV5 vs. −10.5 kcal/mol for sulfamoyl analogs) .
Q. How can contradictory data on biofilm inhibition vs. planktonic cell efficacy be resolved?
Q. What in vitro/in vivo models are appropriate for evaluating pharmacokinetic properties?
- In Vitro :
- In Vivo :
Q. How does the compound’s environmental fate impact ecotoxicology assessments?
- Degradation Studies : Use HPLC-MS/MS to track abiotic hydrolysis (t1/2 in pH 7.4 buffer = 72 h) .
- Biotic Transformation : Soil microcosms show partial degradation via microbial oxidation (e.g., 30% mineralization in 14 days) .
- Risk Mitigation : Structure modifications (e.g., replacing sulfamoyl with biodegradable groups) reduce persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
